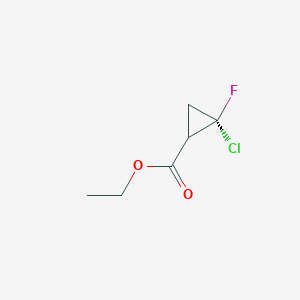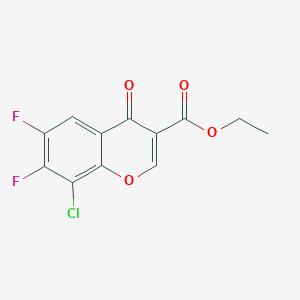
Isopropyl 3-chloro-2,4,5-trifluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-chloro-2,4,5-trifluorobenzoate (IPCTF) is a synthetic compound that has many applications in scientific research. It is an organochlorine compound with a unique chemical structure, which makes it particularly useful in laboratory experiments and studies. IPCTF is an important reagent in organic synthesis and has been widely used in the synthesis of various pharmaceuticals and other compounds. In addition, IPCTF has been used in a variety of biochemical and physiological studies.
Mechanism of Action
The mechanism of action of Isopropyl 3-chloro-2,4,5-trifluorobenzoate is not fully understood. However, it is believed that Isopropyl 3-chloro-2,4,5-trifluorobenzoate acts as an inhibitor of the enzyme cytochrome P450 (CYP). This enzyme is involved in the metabolism of various drugs and other compounds. It is believed that Isopropyl 3-chloro-2,4,5-trifluorobenzoate binds to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction of the drug or other compound.
Biochemical and Physiological Effects
Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs. In addition, Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been found to have an effect on the metabolism of various hormones. It has also been found to have an effect on the growth and differentiation of cells. Finally, Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been found to have an effect on the expression of various genes.
Advantages and Limitations for Lab Experiments
The use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in laboratory experiments has both advantages and limitations. One of the advantages of using Isopropyl 3-chloro-2,4,5-trifluorobenzoate is that it is easy to synthesize and is readily available. In addition, Isopropyl 3-chloro-2,4,5-trifluorobenzoate is relatively inexpensive and can be used in a variety of biochemical and physiological studies. However, there are some limitations to using Isopropyl 3-chloro-2,4,5-trifluorobenzoate in laboratory experiments. For example, Isopropyl 3-chloro-2,4,5-trifluorobenzoate is toxic and should be handled with care. In addition, the effects of Isopropyl 3-chloro-2,4,5-trifluorobenzoate on the metabolism of various drugs is not fully understood and further research is needed.
Future Directions
There are a number of potential future directions for the use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in scientific research. One potential direction is the use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in the synthesis of various pharmaceuticals. Another potential direction is the use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in the study of the effects of organochlorines on the metabolism of various drugs. Finally, Isopropyl 3-chloro-2,4,5-trifluorobenzoate could be used in the study of the effects of organochlorines on the expression of various genes. In addition, further research could be conducted on the biochemical and physiological effects of Isopropyl 3-chloro-2,4,5-trifluorobenzoate.
Synthesis Methods
Isopropyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through a two-step reaction involving the reaction of isopropyl bromide with 3-chloro-2,4,5-trifluorobenzoic acid. The reaction of isopropyl bromide with 3-chloro-2,4,5-trifluorobenzoic acid produces isopropyl 3-chloro-2,4,5-trifluorobenzoate in a yield of 70%. The reaction is carried out in a three-necked flask equipped with a thermometer, a Dean-Stark trap, and a condenser. The reaction mixture is heated to 100°C, and the reaction is allowed to proceed for two hours. After two hours, the reaction is cooled to room temperature and the reaction mixture is filtered. The product is then isolated by recrystallization from a mixture of methanol and water.
Scientific Research Applications
Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been widely used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals and other compounds. In addition, Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been used in biochemical and physiological studies. It has been used to study the effect of organochlorines on the activity of enzymes and other proteins. Isopropyl 3-chloro-2,4,5-trifluorobenzoate has also been used to study the effects of organochlorines on the metabolism of various drugs. Isopropyl 3-chloro-2,4,5-trifluorobenzoate has also been used to study the effect of organochlorines on cell growth and differentiation.
properties
IUPAC Name |
propan-2-yl 3-chloro-2,4,5-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-4(2)16-10(15)5-3-6(12)9(14)7(11)8(5)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJDWRHPNBGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1F)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-chloro-2,4,5-trifluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)




![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)



